Tert-butyl 4-methoxycyclohexylcarbamate
Overview
Description
Tert-butyl 4-methoxycyclohexylcarbamate: is an organic compound with the molecular formula C12H23NO3 It is a derivative of cyclohexane, featuring a tert-butyl group, a methoxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxycyclohexylcarbamate typically involves the reaction of 4-methoxycyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxycyclohexylamine+tert-butyl chloroformate→tert-butyl 4-methoxycyclohexylcarbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-methoxycyclohexylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexylcarbamates.
Scientific Research Applications
Chemistry: Tert-butyl 4-methoxycyclohexylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective transformation of functional groups without affecting the protected amine.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of carbamates in biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the methoxy group.
4-methoxycyclohexylamine: Similar in structure but lacks the carbamate group.
Cyclohexylcarbamate: Similar in structure but lacks the tert-butyl and methoxy groups.
Uniqueness: Tert-butyl 4-methoxycyclohexylcarbamate is unique due to the presence of both the tert-butyl and methoxy groups, which confer specific steric and electronic properties. These properties make it a valuable compound in selective organic transformations and as a model compound in scientific research.
Properties
IUPAC Name |
tert-butyl N-(4-methoxycyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h9-10H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYXGYAWMJJYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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